molecular formula C3H5CaO4+ B230753 calcium;2-oxopropanoate;hydrate CAS No. 17070-07-4

calcium;2-oxopropanoate;hydrate

Cat. No.: B230753
CAS No.: 17070-07-4
M. Wt: 145.15 g/mol
InChI Key: KZJQNVIQIGBCAH-UHFFFAOYSA-M
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Description

calcium;2-oxopropanoate;hydrate is a chemical compound with the molecular formula C₆H₆CaO₇. It is also known as calcium pyruvate hydrate. This compound is a calcium salt of pyruvic acid, which is an alpha-keto acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) typically involves the neutralization of pyruvic acid with calcium hydroxide. The reaction can be represented as follows:

2CH3COCOOH+Ca(OH)2(CH3COCOO)2Ca+2H2O2 \text{CH}_3\text{COCOOH} + \text{Ca(OH)}_2 \rightarrow (\text{CH}_3\text{COCOO})_2\text{Ca} + 2 \text{H}_2\text{O} 2CH3​COCOOH+Ca(OH)2​→(CH3​COCOO)2​Ca+2H2​O

This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then crystallized to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of calcium pyruvate hydrate involves large-scale neutralization reactions using pyruvic acid and calcium hydroxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

calcium;2-oxopropanoate;hydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

    Reduction: It can be reduced to form lactic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Acetic acid and carbon dioxide.

    Reduction: Lactic acid.

    Substitution: Various substituted pyruvates depending on the reagent used.

Scientific Research Applications

calcium;2-oxopropanoate;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its role in metabolic pathways, particularly glycolysis and the citric acid cycle.

    Medicine: Investigated for its potential benefits in weight loss and athletic performance enhancement.

    Industry: Used in the production of food additives and supplements.

Mechanism of Action

The mechanism of action of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) involves its role as an intermediate in metabolic pathways. It is readily converted to acetyl-CoA, which enters the citric acid cycle. This conversion is catalyzed by the enzyme pyruvate dehydrogenase. The compound also acts as a calcium supplement, providing essential calcium ions for various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    Calcium lactate: Another calcium salt of an organic acid, used as a calcium supplement.

    Calcium acetate: Used in medicine to control phosphate levels in patients with kidney disease.

    Calcium citrate: Commonly used as a dietary calcium supplement.

Uniqueness

calcium;2-oxopropanoate;hydrate is unique due to its role in metabolic pathways and its potential benefits in weight loss and athletic performance. Unlike other calcium salts, it provides both calcium ions and pyruvate, which can be utilized in energy production.

Properties

IUPAC Name

calcium;2-oxopropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQNVIQIGBCAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5CaO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-07-4
Record name Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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